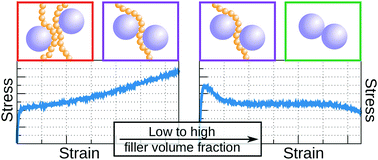Mechanisms of reinforcement in polymer nanocomposites†
Physical Chemistry Chemical Physics Pub Date: 2018-08-31 DOI: 10.1039/C8CP03281E
Abstract
Coarse-grained molecular dynamics simulations are used to elucidate molecular mechanisms responsible for different mechanical behaviours of elastomers containing spherical particles with different volume fractions. We observe that different filler volume fractions result in qualitatively different responses of the polymer nanocomposite to tensile strain. At relatively low filler volume fraction a yield drop appears in the stress–strain curve. As the filler volume fraction increases there is a reduction in the rate of plastic hardening, becoming plastic softening at sufficiently high filler volume fraction. We demonstrate that these behaviours are a result of the network formed by the polymer chains and filler particles. We identify three distinct molecular structural motifs between polymer and filler particles whose relative prevalence varies with the filler volume fraction and as the system is dynamically strained. We show how this evolution in molecular structure is directly linked to the observed mechanical response.


Recommended Literature
- [1] Manganese-catalysed hydroperoxidation of carbon–carbon double bonds using molecular oxygen present in air and hydroxylamine under ambient conditions†‡
- [2] Determination of berberine hydrochloride using a fluorimetric method with silica nanoparticles as a probe
- [3] Synchrotron macro ATR-FTIR micro-spectroscopy to unlock silver ion-induced biochemical alterations in bacteria†
- [4] A flow visualization and superposition rheology study of shear-banding wormlike micelle solutions†
- [5] Precipitation chemistry in Croatia during the period 1981–2006
- [6] Photoactivity and charge trapping sites in copper and vanadium doped anatase TiO2 nano-materials†
- [7] Evaluation of DNA–protein complex structures using the deep learning method†
- [8] Coaxial electrospinning with organic solvent for controlling the size of self-assembled nanoparticles†
- [9] Solid phase microextraction (SPME): a new procedure for the control of butyl- and phenyltin pollution in the environment by GC-FPD
- [10] Defect clustering and local ordering in rare earth co-doped ceria










